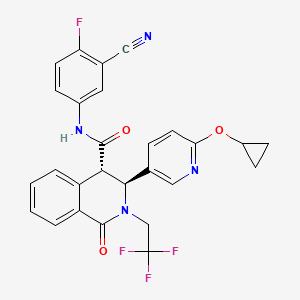
ChemR23-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 14f is a synthetic organic compound that acts as an orally bioavailable inhibitor of the chemerin receptor 1 (CMKLR1). It is designed to regulate interferon production by plasmacytoid dendritic cells in autoinflammatory diseases .
Preparation Methods
The preparation methods for compound 14f involve synthetic routes and reaction conditions that are not explicitly detailed in the available literature. it is known that the compound was developed through a scaffold hopping exercise to address the short half-life of previously described chemical matter . This process likely involved high-throughput screening and optimization of chemical structures to enhance the compound’s stability and bioavailability.
Chemical Reactions Analysis
Compound 14f undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Compound 14f has several scientific research applications, including:
Chemistry: It serves as a tool for studying the chemerin receptor 1 and its role in various biological processes.
Biology: It is used to investigate the regulation of interferon production by plasmacytoid dendritic cells.
Medicine: It has potential therapeutic applications in treating autoinflammatory diseases by modulating immune responses.
Industry: It can be used in the development of new drugs targeting the chemerin receptor 1
Mechanism of Action
Compound 14f exerts its effects by inhibiting the chemerin receptor 1 (CMKLR1). This inhibition regulates interferon production by plasmacytoid dendritic cells, which play a crucial role in the immune response. The molecular targets and pathways involved include the chemerin receptor 1 and its downstream signaling pathways .
Comparison with Similar Compounds
Compound 14f is unique in its ability to inhibit the chemerin receptor 1 with high specificity and bioavailability. Similar compounds include other chemerin receptor 1 inhibitors, but compound 14f stands out due to its optimized stability and effectiveness in regulating immune responses .
List of Similar Compounds
- Other chemerin receptor 1 inhibitors
- Compounds developed through scaffold hopping exercises
Properties
Molecular Formula |
C31H33N5O5S2 |
|---|---|
Molecular Weight |
619.8 g/mol |
IUPAC Name |
5-cyclopropyl-2-[cyclopropylmethyl-[(1R)-1-[4-[5-methyl-2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]ethyl]amino]-N-cyclopropylsulfonyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C31H33N5O5S2/c1-17-3-14-24(28-33-31(38)41-34-28)25(15-17)21-8-6-20(7-9-21)18(2)36(16-19-4-5-19)30-32-26(27(42-30)22-10-11-22)29(37)35-43(39,40)23-12-13-23/h3,6-9,14-15,18-19,22-23H,4-5,10-13,16H2,1-2H3,(H,35,37)(H,33,34,38)/t18-/m1/s1 |
InChI Key |
FQGLCYYIHLNVRG-GOSISDBHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=NOC(=O)N2)C3=CC=C(C=C3)[C@@H](C)N(CC4CC4)C5=NC(=C(S5)C6CC6)C(=O)NS(=O)(=O)C7CC7 |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NOC(=O)N2)C3=CC=C(C=C3)C(C)N(CC4CC4)C5=NC(=C(S5)C6CC6)C(=O)NS(=O)(=O)C7CC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[[5-bromo-4-[(4-sulfamoylphenyl)methylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide](/img/structure/B10827872.png)


![(2R)-2-[2-[1-[(1R)-1-(2,6-dichloro-3-cyclopropylphenyl)ethyl]imidazo[4,5-c]pyridin-6-yl]phenyl]propanoic acid](/img/structure/B10827883.png)

![methane;[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate](/img/structure/B10827905.png)

![1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone](/img/structure/B10827909.png)
![N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide;methanesulfonic acid](/img/structure/B10827910.png)

![(1R,9S,12R)-13-[8-[[1-(2-fluoro-2-methylpropyl)piperidin-4-yl]amino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl]-12-propan-2-yl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-one](/img/structure/B10827932.png)

![N-[(2S)-1-[2-[(2R)-2-chloro-2-fluoroacetyl]-2-[[(3S)-2-oxopyrrolidin-3-yl]methyl]hydrazinyl]-3-(1-methylcyclopropyl)-1-oxopropan-2-yl]-5-(difluoromethyl)-1,2-oxazole-3-carboxamide](/img/structure/B10827946.png)
![(2S,4S)-1-[(2S)-2-[[2-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10827961.png)
